molecular formula C6H2Cl2F3NO B8347305 3,6-Dichloro-5-trifluoromethyl-2-pyridone CAS No. 76041-75-3

3,6-Dichloro-5-trifluoromethyl-2-pyridone

Cat. No. B8347305
CAS RN: 76041-75-3
M. Wt: 231.98 g/mol
InChI Key: UEDZNRIXBYVBKI-UHFFFAOYSA-N
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Patent
US04546191

Procedure details

To a solution of 2.7 g of potassium hydroxide dissolved in 37 ml of t-butanol was added 6.0 g of 2,3,6-trichloro-5-trifluoromethylpyridine, and the solution was reacted at 80° C. for 3 hours while stirring. After completion of the reaction, the reaction product was allowed to cool and made acidic with concentrated hydrochloric acid. The solvent was distilled off under reduced pressure, and the residue was extracted with methylene chloride. The methylene chloride solution was washed with water and dried over anhydrous sodium sulfate. The methylene chloride was distilled off under reduced pressure, and the resulting residue was passed through a silica gel column (eluent: an n-hexane-ethyl acetate (3:1 by weight) mixture) to obtain 1.5 g of 3,6-dichloro-5-trifluoromethyl-2-pyridone having a melting point of 129° to 131° C. and 0.8 g of 5,6-dichloro-3-trifluoromethyl-2-pyridone having a melting point of 163° to 165° C., respectively.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11]([F:14])([F:13])[F:12])=[C:6]([Cl:15])[N:5]=1.Cl>C(O)(C)(C)C>[Cl:10][C:9]1[C:4](=[O:1])[NH:5][C:6]([Cl:15])=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:8]=1.[Cl:10][C:9]1[CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:6](=[O:1])[NH:5][C:4]=1[Cl:3] |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1Cl)C(F)(F)F)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was reacted at 80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(NC(=C(C1)C(F)(F)F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
Name
Type
product
Smiles
ClC=1C=C(C(NC1Cl)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.